

Application Notes and Protocols for CNQX Disodium Salt in Electrophysiology

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Compound of Interest					
Compound Name:	CNQX disodium				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **CNQX disodium** salt, a potent antagonist of AMPA and kainate receptors, in electrophysiological studies. This document includes detailed protocols, quantitative data on working concentrations, and visualizations to facilitate experimental design and execution.

Introduction

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a water-soluble, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors mediating the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] Its selectivity and potency make it an invaluable tool for isolating and studying specific components of synaptic transmission, particularly for differentiating between AMPA/kainate receptor-mediated currents and those mediated by NMDA receptors.[2] CNQX is also known to act as an antagonist at the glycine modulatory site of the NMDA receptor complex, though at higher concentrations.

The disodium salt form of CNQX offers enhanced water solubility compared to CNQX, facilitating its use in aqueous physiological solutions. This property is particularly advantageous for electrophysiological experiments where precise and stable drug concentrations are critical.

Quantitative Data: Working Concentrations



The optimal concentration of **CNQX disodium** salt can vary depending on the specific application, tissue preparation, and the desired level of receptor blockade. The following table summarizes typical working concentrations reported in various electrophysiological assays.

Electrophysiol ogical Assay	Species/Prepa ration	Typical Working Concentration	Expected Effect	Reference(s)
Whole-Cell Patch-Clamp	Mouse Cortical Neurons	1 μM - 10 μM	Reduction to full blockade of spontaneous and evoked EPSCs.	
Whole-Cell Recordings	Mouse	10 μΜ	AMPA receptor antagonist.	
Brain Slice Electrophysiolog y	Rat Brain Slice	20 μΜ	AMPA receptor antagonist.	
In Vivo Electrophysiolog y	Mouse	30 μΜ	AMPA receptor antagonist.	
Hippocampal Slices	Rat	2-5 μΜ	Reversible block of Schaffer collateral and mossy fiber EPSPs.	<u> </u>
Leech Ganglia	Hirudo medicinalis	10 μM, 20 μM, 200 μM	Concentration- dependent inhibition of electrical EPSPs.	
Field Potential Recordings	Rat Hippocampal Slices	4 μΜ	Postsynaptic blockade of synaptic transmission.	



IC50 Values:

AMPA Receptors: 0.3 μM

Kainate Receptors: 1.5 μM

• NMDA Receptor (Glycine Site): 25 μM

Experimental Protocols Stock Solution Preparation

Due to its enhanced water solubility, **CNQX disodium** salt can be directly dissolved in water or physiological buffers to prepare a concentrated stock solution.

Materials:

- · CNQX disodium salt powder
- High-purity water (e.g., Milli-Q or equivalent) or desired buffer (e.g., ACSF)
- Vortex mixer
- Sterile microcentrifuge tubes

Protocol:

- Calculate the required mass: Based on the desired stock concentration and volume, calculate the mass of CNQX disodium salt needed. The molecular weight of CNQX disodium salt is approximately 276.12 g/mol, though it's crucial to refer to the batch-specific molecular weight provided by the supplier.
- Dissolution: Add the calculated mass of CNQX disodium salt to a sterile microcentrifuge tube. Add the appropriate volume of high-purity water or buffer.
- Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may aid dissolution, but avoid excessive heat.



 Aliquot and Store: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A common stock concentration is 10 mM or 20 mM in water.

Whole-Cell Patch-Clamp Recording Protocol to Isolate NMDA Receptor-Mediated Currents

This protocol describes the use of CNQX to block AMPA/kainate receptors and isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or brain slices.

Materials:

- · Prepared brain slices or cultured neurons
- Artificial cerebrospinal fluid (ACSF)
- **CNQX disodium** salt stock solution (e.g., 10 mM)
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pulling patch pipettes
- Internal solution for patch pipette

Protocol:

- Preparation of Recording Solution: Prepare ACSF and bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use.
- Cell Visualization and Patching: Identify a healthy neuron for recording using differential interference contrast (DIC) microscopy. Approach the cell with a patch pipette filled with internal solution and establish a gigaohm seal.
- Establish Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
- Baseline Recording: Record baseline synaptic activity. This will include both AMPA/kainate and NMDA receptor-mediated components of the EPSCs. Hold the cell at a negative

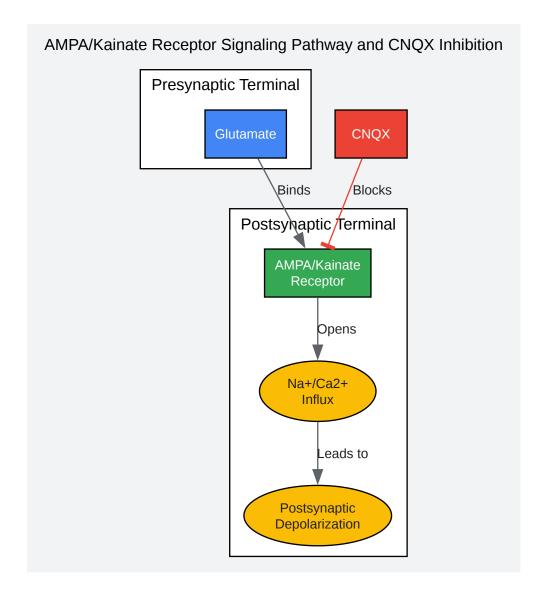


potential (e.g., -70 mV) to observe AMPA receptor-mediated inward currents.

- Application of CNQX: Dilute the CNQX stock solution into the ACSF to the final desired working concentration (e.g., 10 μM for full AMPA receptor blockade). Perfuse the recording chamber with the CNQX-containing ACSF.
- Recording of NMDA Receptor-Mediated Currents: After a few minutes of perfusion to allow for complete drug equilibration, the AMPA/kainate receptor-mediated component of the EPSCs will be blocked. To record NMDA receptor-mediated currents, depolarize the cell to a positive potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor channel. The remaining inward current will be predominantly mediated by NMDA receptors.
- Washout: To confirm the reversibility of the CNQX block, perfuse the chamber with normal ACSF (without CNQX). A recovery of the AMPA/kainate receptor-mediated currents should be observed.

Visualizations Signaling Pathway Diagram



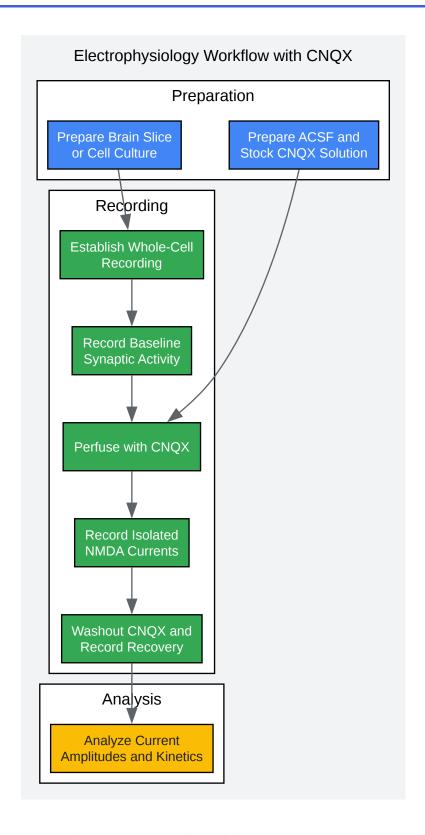


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Caption: AMPA/Kainate receptor signaling and CNQX inhibition.

Experimental Workflow Diagram





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